Cas no 912773-24-1 (6-Bromoimidazo[1,2-a]pyrazine)

6-Bromoimidazo[1,2-a]pyrazine structure
6-Bromoimidazo[1,2-a]pyrazine structure
Nome do Produto:6-Bromoimidazo[1,2-a]pyrazine
N.o CAS:912773-24-1
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD09750036
CID:69455
PubChem ID:28875892

6-Bromoimidazo[1,2-a]pyrazine Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromoimidazo[1,2-a]pyrazine
    • 2-Bromopyrazino[4,5-a]pyrole
    • KSC496G0B
    • 2-Bromopyrazino[4,5-a] pyrole
    • 6-bromo-imidazo[1,2-a]pyrazine
    • KKMWDXNBIKMCEH-UHFFFAOYSA-N
    • 6-bromanylimidazo[1,2-a]pyrazine
    • BCP23331
    • CB0155
    • STL554868
    • SBB054693
    • BBL101074
    • FCH869683
    • PB23663
    • TRA0094347
    • OR30553
    • 6-bromo-4-hydroimidazo[1,2-a]pyrazine
    • 6-Bromoimidazo[1,2-a]pyrazine (ACI)
    • 6-Bromo-1,7-diazaindolizine
    • Q-103532
    • AKOS005256062
    • FS-2623
    • AC-28837
    • MFCD09750036
    • 912773-24-1
    • CS-W005981
    • SCHEMBL599662
    • DB-002055
    • SY017485
    • EN300-173599
    • DTXSID20651770
    • MDL: MFCD09750036
    • Inchi: 1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
    • Chave InChI: KKMWDXNBIKMCEH-UHFFFAOYSA-N
    • SMILES: BrC1=CN2C(=NC=C2)C=N1

Propriedades Computadas

  • Massa Exacta: 196.95900
  • Massa monoisotópica: 196.959
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 130
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 30.2
  • Contagem de Tautomeros: nothing
  • XLogP3: 1.7

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.89
  • Ponto de Fusão: No data available
  • Ponto de ebulição: No data available
  • Ponto de Flash: No data available
  • Índice de Refracção: 1.751
  • PSA: 30.19000
  • LogP: 1.49180
  • Pressão de vapor: No data available

6-Bromoimidazo[1,2-a]pyrazine Informações de segurança

6-Bromoimidazo[1,2-a]pyrazine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromoimidazo[1,2-a]pyrazine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-173599-0.5g
6-bromoimidazo[1,2-a]pyrazine
912773-24-1 95%
0.5g
$19.0 2023-09-20
Chemenu
CM104258-10g
6-bromoimidazo[1,2-a]pyrazine
912773-24-1 95%+
10g
$82 2024-07-20
Ambeed
A112997-1g
6-Bromoimidazo[1,2-a]pyrazine
912773-24-1 97%
1g
$15.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011832-50G
6-bromoimidazo[1,2-a]pyrazine
912773-24-1 97%
50g
¥ 1,834.00 2023-04-13
abcr
AB514998-25g
6-Bromoimidazo[1,2-a]pyrazine, 95%; .
912773-24-1 95%
25g
€301.90 2025-02-19
Enamine
EN300-173599-0.05g
6-bromoimidazo[1,2-a]pyrazine
912773-24-1 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D205753-5g
6-Bromoimidazo[1,2-a]pyrazine
912773-24-1 98%
5g
$130 2024-05-24
eNovation Chemicals LLC
D205753-250g
6-Bromoimidazo[1,2-a]pyrazine
912773-24-1 98%
250g
$2540 2023-05-14
Apollo Scientific
OR30553-5g
6-Bromoimidazo[1,2-a]pyrazine
912773-24-1 97+%
5g
£28.00 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LL209-250mg
6-Bromoimidazo[1,2-a]pyrazine
912773-24-1 97%
250mg
55.0CNY 2021-08-03

6-Bromoimidazo[1,2-a]pyrazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ;  2 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol
1.3 2 h, 70 °C; 70 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines
Le Manach, Claire; Paquet, Tanya; Brunschwig, Christel; Njoroge, Mathew; Han, Ze; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8713-8722

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Isopropanol ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referência
Discovery of novel (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines
Bazln, Marc-Antoine; Roussealt, Benedicte; Marhadour, Sophie; Tomasoni, Christophe; Evenou, Pierre; et al, Anticancer Research, 2016, 36(4), 1621-1630

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water ;  2 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ;  3 h, 100 °C
Referência
Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases
Matthews, Thomas P.; McHardy, Tatiana; Klair, Suki; Boxall, Kathy; Fisher, Martin; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4045-4049

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referência
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors
Zheng, Xiaozhang; Bauer, Paul; Baumeister, Timm; Buckmelter, Alexandre J.; Caligiuri, Maureen; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6413-6433

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  8 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referência
Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors
Bu, Hong; Yuan, Xinrui; Wu, Hanshu; Zhou, Jinpei; Zhang, Huibin, Bioorganic & Medicinal Chemistry, 2021, 40,

6-Bromoimidazo[1,2-a]pyrazine Raw materials

6-Bromoimidazo[1,2-a]pyrazine Preparation Products

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:912773-24-1)6-Bromoimidazo[1,2-a]pyrazine
A843788
Pureza:99%
Quantidade:100g
Preço ($):461.0